molecular formula C10H10N2O4 B3001730 2-((4-Acetylphenyl)(nitroso)amino)acetic acid CAS No. 84968-84-3

2-((4-Acetylphenyl)(nitroso)amino)acetic acid

Cat. No.: B3001730
CAS No.: 84968-84-3
M. Wt: 222.2
InChI Key: RWORSMWSYZMIKJ-UHFFFAOYSA-N
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Description

2-((4-Acetylphenyl)(nitroso)amino)acetic acid is an organic compound with the molecular formula C10H10N2O4 It is characterized by the presence of an acetyl group, a nitroso group, and an amino acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Acetylphenyl)(nitroso)amino)acetic acid can be achieved through several methods. One common approach involves the nitration of 4-acetylaniline to form 4-acetyl-2-nitroaniline, followed by reduction to 4-acetyl-2-nitrosoaniline. This intermediate is then reacted with glycine under acidic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale nitration and reduction processes, followed by purification steps such as recrystallization or chromatography to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

2-((4-Acetylphenyl)(nitroso)amino)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-((4-Acetylphenyl)(nitroso)amino)acetic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive nitroso group.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both an acetyl group and a nitroso group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable molecule for research and development .

Properties

IUPAC Name

2-(4-acetyl-N-nitrosoanilino)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O4/c1-7(13)8-2-4-9(5-3-8)12(11-16)6-10(14)15/h2-5H,6H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWORSMWSYZMIKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N(CC(=O)O)N=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84968-84-3
Record name (1-(4-ACETYLPHENYL)-2-OXOHYDRAZINO)ACETIC ACID
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